molecular formula C13H16BrF B6290625 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene CAS No. 1369948-23-1

1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene

Cat. No.: B6290625
CAS No.: 1369948-23-1
M. Wt: 271.17 g/mol
InChI Key: LHLYMSWPUZCUNJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C13H16BrF and its molecular weight is 271.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.04194 g/mol and the complexity rating of the compound is 189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(cyclohexylmethyl)-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrF/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLYMSWPUZCUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrF
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 4 Cyclohexylmethyl 2 Fluorobenzene

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule. lkouniv.ac.inbhavanscollegedakor.org For 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene, several key disconnections can be proposed to identify potential starting materials.

C-C Bond Disconnection: The bond between the aromatic ring and the cyclohexylmethyl group is a primary candidate for disconnection. This suggests a reaction between a 1-bromo-2-fluorobenzene (B92463) derivative and a cyclohexylmethyl synthon. This forward reaction could be accomplished via Friedel-Crafts alkylation or, more selectively, through palladium-catalyzed cross-coupling reactions. bhavanscollegedakor.org

C-Br Bond Disconnection: Disconnecting the carbon-bromine bond points to a late-stage bromination of a 4-(cyclohexylmethyl)-2-fluorobenzene precursor. This approach relies on the directing effects of the existing fluoro and cyclohexylmethyl substituents to achieve the desired regiochemistry. amazonaws.com

C-F Bond Disconnection: While direct fluorination is challenging, this disconnection suggests starting from a 1-bromo-4-(cyclohexylmethyl)aniline derivative, which could be converted to the target molecule via a Sandmeyer-type or Schiemann reaction. orgsyn.org

These disconnection strategies highlight the central challenge in synthesizing polysubstituted benzenes: controlling the order of reactions to manage the directing effects of each substituent. fiveable.meias.ac.inlibretexts.org

Direct Bromination and Fluorination Approaches

Direct halogenation of an existing aromatic ring is a fundamental strategy in organic synthesis. chemistrysteps.commasterorganicchemistry.comstudymind.co.uk However, its application to the synthesis of this compound is complicated by regioselectivity issues.

Direct Bromination: If one were to start with 4-(cyclohexylmethyl)-2-fluorobenzene, the outcome of electrophilic bromination would be dictated by the combined directing effects of the substituents. The fluorine atom is an ortho-, para-director, as is the alkyl (cyclohexylmethyl) group. fiveable.me This would likely lead to a mixture of products, with bromination occurring at positions ortho or para to either group, potentially reducing the yield of the desired 1-bromo isomer. A Lewis acid catalyst, such as FeBr₃, would be required to generate the necessary Br⁺ electrophile for the reaction to proceed. chemistrysteps.comyoutube.com

Direct Fluorination: Direct fluorination of aromatic compounds is generally not a preferred method due to the high reactivity of elemental fluorine, which often leads to poor selectivity and side reactions. uobabylon.edu.iqbeilstein-journals.org More controlled methods, such as the Schiemann reaction involving diazonium salts, are typically employed for introducing fluorine onto an aromatic ring. orgsyn.org Therefore, a synthetic pathway relying on the direct fluorination of 1-bromo-4-(cyclohexylmethyl)benzene (B6326619) would be synthetically challenging.

Palladium-Catalyzed Cross-Coupling Reactions for Cyclohexylmethyl Introduction

Palladium-catalyzed cross-coupling reactions offer a powerful and highly selective method for forming carbon-carbon bonds, making them well-suited for introducing the cyclohexylmethyl group onto the functionalized benzene (B151609) ring. researchgate.net

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a versatile and widely used method due to the stability and low toxicity of boronic acids and their derivatives. nih.govlibretexts.orgyoutube.comlookchem.com A plausible route involves the reaction of a dihalo-fluorobenzene derivative, such as 1-bromo-4-iodo-2-fluorobenzene, with cyclohexylmethylboronic acid. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond would allow for selective coupling at the 4-position.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

ComponentExampleRole
Aryl Halide 1-Bromo-4-iodo-2-fluorobenzeneElectrophilic partner
Organoboron Reagent Cyclohexylmethylboronic acidNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Facilitates the catalytic cycle
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent
Solvent Toluene, Dioxane, THF/WaterReaction medium

Other prominent cross-coupling reactions could also be employed, each with specific advantages and limitations.

Kumada Coupling: This reaction utilizes a Grignard reagent, such as cyclohexylmethylmagnesium bromide, coupled with an aryl halide. organic-chemistry.orgwikipedia.orgyoutube.com While Grignard reagents are highly reactive, their use can be limited by poor functional group tolerance. youtube.com Additives like lithium chloride can enhance the efficiency of these couplings. acgpubs.org

Negishi Coupling: The Negishi coupling involves an organozinc reagent, which is generally more functional-group-tolerant than its Grignard counterpart. nih.govorganic-chemistry.orgwikipedia.orgyoutube.com The reaction of cyclohexylmethylzinc halide with a suitable 1-bromo-2-fluoro-4-halo-benzene derivative under palladium or nickel catalysis provides a robust pathway to the target molecule. wikipedia.orgyoutube.comyoutube.com

Stille Coupling: This method uses an organostannane (organotin) reagent, such as (cyclohexylmethyl)tributylstannane. openochem.orgorganic-chemistry.orgwikipedia.org The Stille reaction is known for its excellent functional group tolerance and the stability of the organotin reagents. openochem.orglibretexts.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.orgwikipedia.org

Table 2: Comparison of Cross-Coupling Strategies for Cyclohexylmethyl Introduction

Coupling ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura R-B(OH)₂Stable, non-toxic reagents; wide functional group tolerance.Base-sensitive substrates may be problematic.
Kumada R-MgXHigh reactivity of Grignard reagents. organic-chemistry.orgLow functional group tolerance; prone to side reactions. youtube.com
Negishi R-ZnXGood functional group tolerance; higher reactivity than boronic acids. wikipedia.orgReagents are moisture and air-sensitive. wikipedia.orgyoutube.com
Stille R-SnR'₃Excellent functional group tolerance; stable reagents. openochem.orgHigh toxicity of tin compounds. organic-chemistry.org

Directed Ortho-Metalation and Related Strategies for Halogen Introduction

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.orguwindsor.ca

In the context of synthesizing this compound, a plausible route would start with 1-(cyclohexylmethyl)-3-fluorobenzene. The fluorine atom can act as a moderate DMG. organic-chemistry.org Treatment with a strong base like n-butyllithium or s-butyllithium at low temperatures (e.g., -78 °C) would lead to selective lithiation at the C2 position, ortho to the fluorine. wikipedia.orgyoutube.com Quenching this aryllithium intermediate with an electrophilic bromine source, such as 1,2-dibromotetrafluoroethane (B104034) (C₂Br₂F₄) or molecular bromine (Br₂), would install the bromine atom at the desired position with high regioselectivity.

Table 3: General Protocol for Directed Ortho-Metalation

StepReagent/ConditionPurpose
1. Starting Material 1-(Cyclohexylmethyl)-3-fluorobenzeneSubstrate with directing group (F)
2. Lithiation s-BuLi or n-BuLi, THF, -78 °CRegioselective deprotonation ortho to DMG
3. Electrophilic Quench Br₂, C₂Br₂F₄Introduction of the bromine atom

Chemo- and Regioselective Synthesis Pathways

Achieving an efficient synthesis of this compound hinges on selecting a pathway that maximizes both chemical selectivity (chemoselectivity) and positional control (regioselectivity). researchgate.netnih.govyoutube.com

Comparing the discussed methodologies, pathways involving late-stage direct bromination are likely to suffer from poor regioselectivity, yielding mixtures of isomers that require difficult separation.

Palladium-catalyzed cross-coupling reactions offer superior regiocontrol. A strategy beginning with a pre-functionalized ring, such as 1-bromo-4-iodo-2-fluorobenzene, followed by a Suzuki-Miyaura or Negishi coupling with the appropriate cyclohexylmethyl organometallic reagent, is a highly effective and predictable approach. This method precisely installs the cyclohexylmethyl group at the 4-position due to the differential reactivity of the C-I and C-Br bonds.

Equally promising is the Directed Ortho-Metalation (DoM) strategy. Starting from 1-(cyclohexylmethyl)-3-fluorobenzene, the DoM approach leverages the directing ability of the fluorine atom to install the bromine atom with high regioselectivity at the C2 position. This pathway offers an elegant solution to the regiochemical challenge. The choice between a cross-coupling strategy and a DoM strategy would likely depend on the commercial availability and cost of the respective starting materials: the dihalo-fluorobenzene versus 1-(cyclohexylmethyl)-3-fluorobenzene.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The synthesis of this compound, a compound of interest in various chemical research domains, can be approached through several strategic pathways. A comparative analysis of these potential routes is crucial for selecting a method that is not only efficient in terms of yield and purity but also aligns with the principles of green chemistry, minimizing environmental impact and maximizing resource efficiency. This analysis focuses on two plausible synthetic strategies: Route A , a Friedel-Crafts alkylation of a substituted benzene ring, and Route B , an electrophilic aromatic bromination of a fluorinated precursor.

Route A: Friedel-Crafts Alkylation

This approach involves the alkylation of 1-bromo-3-fluorobenzene (B1666201) with a suitable cyclohexylmethylating agent, such as cyclohexylmethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The directing effects of the fluorine (ortho, para-directing) and bromine (ortho, para-directing) substituents on the starting material would guide the incoming cyclohexylmethyl group to the desired position, para to the fluorine atom.

Route B: Electrophilic Aromatic Bromination

Alternatively, the target compound can be synthesized by the bromination of 1-(cyclohexylmethyl)-3-fluorobenzene. In this electrophilic aromatic substitution reaction, the existing cyclohexylmethyl group (an activating, ortho, para-directing group) and the fluorine atom (a deactivating but ortho, para-directing group) would direct the incoming bromine atom. The desired product would be one of the isomers formed.

A detailed comparison of these two routes based on synthetic efficiency and green chemistry metrics is presented below.

Interactive Data Table: Comparative Analysis of Synthetic Routes

MetricRoute A: Friedel-Crafts AlkylationRoute B: Electrophilic Aromatic Bromination
Starting Materials 1-Bromo-3-fluorobenzene, Cyclohexylmethyl bromide1-(Cyclohexylmethyl)-3-fluorobenzene, Bromine
Catalyst/Reagent Stoichiometric Lewis Acid (e.g., AlCl₃)Catalytic Lewis Acid (e.g., FeBr₃)
Potential Yield Moderate to GoodModerate to Good (isomer separation may be required)
Regioselectivity Potentially high due to concerted directing effects.May produce a mixture of isomers, reducing the yield of the desired product.
Atom Economy Lower, due to the stoichiometric use of the Lewis acid which is converted to waste.Higher, as the primary byproduct (HBr) is the only waste from the core reaction.
Key Byproducts Aluminum hydroxide (B78521)/oxide sludge, HClHydrogen bromide (HBr)
Solvent Usage Often requires halogenated solvents (e.g., CH₂Cl₂).Can be performed in less hazardous solvents.
Energy Consumption Moderate, may require heating to drive the reaction.Typically proceeds at or below room temperature.
Hazard Profile AlCl₃ is highly corrosive and reacts violently with water. Cyclohexylmethyl bromide is a lachrymator.Elemental bromine (Br₂) is highly toxic, corrosive, and volatile.
Green Chemistry Score LowerHigher (contingent on efficient HBr capture/recycling)

Discussion of Findings

Synthetic Efficiency:

From the perspective of synthetic efficiency, both routes present distinct advantages and disadvantages. Route A, the Friedel-Crafts alkylation, is likely to offer better regioselectivity. The combined directing effects of the fluorine and bromine in 1-bromo-3-fluorobenzene should strongly favor the substitution at the C4 position. However, Friedel-Crafts alkylations are susceptible to side reactions such as polyalkylation, where the product, being more activated than the starting material, undergoes further alkylation. lumenlearning.com This can significantly reduce the yield of the desired mono-alkylated product. Additionally, carbocation rearrangements can be a concern, although with the cyclohexylmethyl group, this is less probable. libretexts.org

Green Chemistry Principles:

When evaluated through the lens of green chemistry, Route B appears to be the more favorable option. One of the core principles of green chemistry is maximizing atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. The electrophilic bromination (Route B) has a significantly better atom economy. The primary byproduct is hydrogen bromide (HBr), whereas the Friedel-Crafts alkylation (Route A) typically requires a stoichiometric amount of the Lewis acid catalyst, which is hydrolyzed during workup to produce large quantities of aluminum hydroxide waste. mt.com

In terms of reagent and solvent choice , both routes employ hazardous materials. Route A uses a highly reactive and corrosive Lewis acid and often relies on halogenated solvents like dichloromethane. mt.com While greener alternatives for Friedel-Crafts reactions are an active area of research, the classical approach has a significant environmental footprint. beilstein-journals.orgacs.org Route B utilizes elemental bromine, which is highly toxic and corrosive. fiveable.me However, modern approaches to bromination focus on in-situ generation of the brominating agent or the use of solid-supported reagents to mitigate these hazards. Furthermore, the HBr byproduct of Route B can potentially be captured and recycled, further improving the green credentials of this pathway.

Energy consumption for Route B is also likely to be lower, as electrophilic brominations can often be carried out at or below ambient temperatures, while Friedel-Crafts alkylations may require heating to proceed at a reasonable rate. google.com

Chemical Reactivity and Transformation of 1 Bromo 4 Cyclohexylmethyl 2 Fluorobenzene

Reactivity at the Aryl Bromine Center

The carbon-bromine bond in aryl bromides is a versatile functional group for a variety of organic transformations. For 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene, the bromine atom is expected to be the primary site of reactivity under many conditions due to the relative weakness of the C-Br bond compared to the C-F and C-H bonds of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the displacement of the bromide ion. However, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In the case of this compound, the substituents (fluoro and cyclohexylmethyl) are not strongly electron-withdrawing, which would likely render the molecule relatively unreactive towards SNAr at the bromine position under standard conditions. No specific studies investigating SNAr reactions at the aryl bromine center of this compound have been found.

Organometallic Reagent Formation (Grignard, Organolithium) and Subsequent Reactions

The formation of organometallic reagents, such as Grignard or organolithium species, is a common and powerful method for creating new carbon-carbon bonds. This typically involves the reaction of the aryl bromide with magnesium or an organolithium reagent. While this is a standard procedure for many aryl bromides, no published research specifically details the formation of the Grignard or organolithium reagent from this compound and their subsequent reactions with various electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The aryl bromine in this compound would be an excellent handle for such transformations.

Heck Reaction: This reaction would involve the coupling of the aryl bromide with an alkene.

Sonogashira Reaction: This would enable the formation of a carbon-carbon bond with a terminal alkyne.

Buchwald-Hartwig Amination: This reaction would facilitate the formation of a carbon-nitrogen bond by coupling with an amine.

While these reactions are widely applicable to a vast range of aryl bromides, specific examples with detailed experimental conditions and outcomes for this compound are not available in the reviewed literature. Consequently, no data tables of specific research findings can be presented.

Reductive Dehalogenation Studies

The removal of the bromine atom to yield 1-(cyclohexylmethyl)-3-fluorobenzene can be achieved through various reductive dehalogenation methods. These methods can involve catalytic hydrogenation or the use of reducing agents. However, specific studies detailing the reductive dehalogenation of this compound have not been identified.

Reactivity at the Aryl Fluorine Center

The carbon-fluorine bond is the strongest single bond to carbon, making it generally much less reactive than the carbon-bromine bond.

Selective Fluorine Activation and Substitution

The selective activation and substitution of the aryl fluorine in the presence of a more reactive aryl bromine is a significant challenge in organic synthesis. Such transformations typically require specialized reagents or catalysts that can selectively cleave the strong C-F bond. There is no information available in the scientific literature regarding attempts or successful examples of selective fluorine activation and substitution for this compound.

Impact of Fluorine on Aromatic Ring Electron Density and Reactivity

The fluorine atom at the C2 position significantly modulates the electron density and, consequently, the reactivity of the aromatic ring. Fluorine exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). latech.educhemistrytalk.org

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring, making it less susceptible to electrophilic attack compared to benzene (B151609).

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system, increasing the electron density, particularly at the ortho and para positions. organicchemistrytutor.compressbooks.pub

The interplay of these effects is summarized in the table below:

Electronic Effect of FluorineDescriptionImpact on Aromatic Ring
Inductive Effect (-I)Withdrawal of electron density through the C-F sigma bond due to high electronegativity.Deactivation of the ring towards electrophilic aromatic substitution.
Resonance Effect (+M)Donation of lone pair electrons into the aromatic pi-system.Activation of the ortho and para positions relative to the meta position.

Transformations Involving the Cyclohexylmethyl Moiety

The cyclohexylmethyl group provides additional avenues for chemical modification, distinct from the reactions of the aromatic ring.

The saturated cyclohexyl ring is generally less reactive than the aromatic portion. However, it can undergo functionalization through radical reactions or strong oxidation. The reactivity of the C-H bonds in the cyclohexane (B81311) ring follows the general order of tertiary > secondary > primary.

Potential transformations include:

Oxidation: Under harsh conditions with strong oxidizing agents, the cyclohexyl ring can be opened or functionalized, for instance, with the introduction of carbonyl or hydroxyl groups. The specific outcome would depend on the reaction conditions and the reagents employed.

Halogenation: Free radical halogenation, typically using reagents like N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen atom onto the cyclohexyl ring. The selectivity would favor the tertiary position if present, followed by the secondary positions.

The dynamic nature and conformational preferences of the cyclohexane ring can influence the stereochemical outcome of these reactions. nih.govacs.org

The methylene (B1212753) bridge (-CH2-) connecting the cyclohexyl ring to the benzene ring is a benzylic position. This position is activated towards certain reactions due to the ability of the adjacent aromatic ring to stabilize radical and cationic intermediates through resonance. rsc.org

Key potential reactions at the methylene bridge include:

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic carbon. Depending on the conditions, this could potentially lead to the formation of a ketone or, with cleavage of the cyclohexyl group, a carboxylic acid.

Benzylic Halogenation: The benzylic hydrogens are susceptible to substitution via free radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield 1-bromo-4-(1-bromocyclohexylmethyl)-2-fluorobenzene.

Benzylic Deprotonation: Strong bases can deprotonate the benzylic position to form a benzylic carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups. rsc.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a key reaction class for this molecule. The regioselectivity of the substitution is determined by the combined directing effects of the three substituents already present on the ring: the fluorine atom, the bromine atom, and the cyclohexylmethyl group. openstax.orguomustansiriyah.edu.iq

The directing effects of the individual substituents are as follows:

Fluorine (-F): An ortho, para-director. libretexts.org It activates the positions ortho and para to itself through its +M effect.

Bromine (-Br): Also an ortho, para-director. latech.edu Similar to fluorine, it directs incoming electrophiles to its ortho and para positions.

Cyclohexylmethyl (-CH2-C6H11): An alkyl group, which is an ortho, para-director due to its electron-donating inductive effect and hyperconjugation. vanderbilt.edu

In this compound, the positions on the aromatic ring are influenced by these groups as follows:

PositionDirecting InfluencesPredicted Outcome
3Ortho to -F, Meta to -CH2-C6H11, Meta to -BrModerately activated
5Para to -F, Ortho to -CH2-C6H11, Meta to -BrStrongly activated
6Ortho to -Br, Meta to -F, Meta to -CH2-C6H11Deactivated

Based on the additive effects of the substituents, the most likely position for electrophilic attack is the C5 position . This position is activated by being para to the strongly activating fluorine atom and ortho to the activating cyclohexylmethyl group. The C3 position is also activated, but to a lesser extent. The C6 position is sterically hindered by the adjacent bromine atom and is electronically deactivated by the meta relationship to the other two activating groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly the 5-substituted product. openstax.orglibretexts.org

Radical Reactions and Mechanistic Studies

The presence of the cyclohexylmethyl group, specifically the benzylic hydrogens on the methylene bridge, makes this compound susceptible to radical reactions.

Radical Halogenation: As mentioned in section 3.3.2, radical halogenation with reagents like NBS would selectively occur at the benzylic position. The mechanism involves the following steps:

Initiation: Formation of a bromine radical from the initiator.

Propagation: The bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (e.g., Br2 generated from NBS) to form the product and a new bromine radical.

Termination: Combination of any two radical species.

Other Radical Additions: The benzylic radical, once formed, could potentially participate in other radical reactions, such as addition to alkenes or other radical traps. nih.govprinceton.eduacs.org

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Key Transformations of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene

The reactivity of this compound is primarily dictated by the presence of the bromo and fluoro substituents on the aromatic ring. Key transformations would likely involve the carbon-bromine bond, which is more reactive than the carbon-fluorine bond, and could proceed through several possible mechanisms depending on the reaction conditions.

One potential pathway, particularly in the presence of strong bases or organometallic reagents, is the formation of a benzyne (B1209423) intermediate. This would occur through an elimination reaction where a proton ortho to the bromine is abstracted, followed by the loss of bromide. The resulting highly reactive benzyne could then undergo various cycloaddition or nucleophilic addition reactions. For instance, in the presence of a diene like furan, a Diels-Alder reaction could occur.

Another common transformation for aryl bromides is cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. In a Suzuki coupling, for example, this compound would react with a boronic acid in the presence of a palladium catalyst and a base. The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The specific ligands on the palladium catalyst would play a crucial role in the efficiency and selectivity of the reaction.

Kinetic Studies and Activation Energy Determinations

To date, specific kinetic studies and activation energy determinations for reactions involving this compound have not been reported in the literature. Such studies would be crucial for understanding the reaction rates and optimizing reaction conditions.

A hypothetical kinetic study of a nucleophilic aromatic substitution reaction on this compound would involve monitoring the concentration of the reactant and product over time at various temperatures. This could be achieved using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The rate law for the reaction could then be determined by analyzing the dependence of the initial reaction rate on the concentrations of the reactants.

From the temperature-dependent rate constants, the activation energy (Ea) could be calculated using the Arrhenius equation. This value would provide insight into the energy barrier of the reaction, with a higher activation energy indicating a slower reaction rate.

Hypothetical Kinetic Data for a Substitution Reaction

Temperature (K)Rate Constant (k, s⁻¹)
3001.5 x 10⁻⁴
3103.2 x 10⁻⁴
3206.8 x 10⁻⁴
3301.4 x 10⁻³

This is a hypothetical data table for illustrative purposes.

Isotope Labeling Experiments for Pathway Confirmation

Isotope labeling experiments are a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. For this compound, isotopic labeling could be used to confirm the involvement of a benzyne intermediate.

For example, if the compound were deuterated at the position ortho to the bromine, and the reaction was carried out with a strong base, the position of the incoming nucleophile on the resulting product could be analyzed. If a mixture of products is formed where the nucleophile has added to both the carbon that was originally bonded to the bromine and the adjacent deuterated carbon, it would provide strong evidence for a symmetrical benzyne intermediate.

Similarly, using a ¹³C-labeled substrate could help to track the rearrangement of the carbon skeleton during a reaction, providing further mechanistic insights.

Transition State Analysis and Computational Modeling of Reaction Intermediates

In the absence of experimental data, computational modeling using quantum chemistry methods can provide valuable predictions about reaction mechanisms, intermediates, and transition states. Density functional theory (DFT) is a common method used for such studies.

For a reaction involving this compound, computational chemists could model the potential energy surface of the reaction pathway. This would involve calculating the energies of the reactants, products, any intermediates, and the transition states connecting them. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

For instance, in a benzyne formation reaction, the transition state for the elimination of HBr could be located and its energy calculated. This would allow for the determination of the theoretical activation energy, which could then be compared with experimental values if they were available. The electronic structure of the benzyne intermediate itself could also be analyzed to understand its reactivity.

Theoretical and Computational Chemistry Studies of 1 Bromo 4 Cyclohexylmethyl 2 Fluorobenzene

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene is fundamentally governed by the interplay of the substituted benzene (B151609) ring and the cyclohexylmethyl group. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity and electronic properties. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

In a typical computational analysis, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the bromine atom which possesses lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the π-system of the benzene ring, representing the region most susceptible to nucleophilic attack. The cyclohexylmethyl group, being aliphatic, is anticipated to have a lesser direct contribution to the frontier orbitals but can influence the electronic properties through steric and inductive effects.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. These energies can be calculated using various quantum chemical methods, such as Density Functional Theory (DFT).

Table 1: Calculated Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO-1 -7.12
HOMO -6.45
LUMO -0.89
LUMO+1 -0.21

| HOMO-LUMO Gap | 5.56 |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation for a molecule of this nature.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

Quantum chemical calculations provide valuable insights into the reactivity of this compound through various reactivity descriptors. These descriptors help in identifying the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Fukui Functions: These functions are used to predict the local reactivity of different atomic sites. The Fukui function, ƒ(r), can be condensed to individual atoms to determine their susceptibility to different types of attack.

ƒ+(r) indicates the reactivity towards a nucleophilic attack.

ƒ-(r) indicates the reactivity towards an electrophilic attack.

ƒ0(r) indicates the reactivity towards a radical attack.

For this compound, the carbon atom attached to the bromine (C1) and the carbon atom attached to the fluorine (C2) are expected to have significant values for ƒ+(r), making them susceptible to nucleophilic substitution. The unsubstituted carbon atoms on the aromatic ring are likely to be the preferred sites for electrophilic attack, as indicated by higher ƒ-(r) values.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. In this compound, the regions around the electronegative fluorine and bromine atoms are expected to show a negative electrostatic potential, while the hydrogen atoms of the aromatic ring and the cyclohexyl group will exhibit positive potentials.

Table 2: Illustrative Reactivity Descriptors

Descriptor Value
Ionization Potential (I) 6.45 eV
Electron Affinity (A) 0.89 eV
Electronegativity (χ) 3.67 eV
Chemical Hardness (η) 2.78 eV

Note: This data is representative of values that would be calculated for similar aromatic compounds.

Conformational Analysis of the Cyclohexylmethyl Group and Its Influence on Aromatic Reactivity

Computational conformational analysis involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This allows for the identification of the global minimum energy structure and other low-energy conformers. The relative orientation of the cyclohexylmethyl group can influence the reactivity of the aromatic ring by:

Steric Hindrance: Shielding certain positions on the ring from attack by bulky reagents.

Electronic Effects: Through-space interactions between the C-H bonds of the cyclohexyl group and the π-system of the ring can subtly alter the electron density distribution.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method for determining the optimized ground state geometry and electronic energy of molecules. A typical DFT calculation for this compound would involve selecting an appropriate functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

The calculation would yield the optimized bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric properties. The calculated total electronic energy can be used to determine the relative stability of different conformers and to calculate thermodynamic properties such as enthalpy and Gibbs free energy.

Table 3: Selected Optimized Geometrical Parameters (Illustrative)

Parameter Bond Length (Å) Bond Angle (°)
C-Br 1.91 -
C-F 1.36 -
C-C (aromatic) 1.39 - 1.40 -
C-C-C (aromatic) - 119 - 121
Caromatic-CH2 1.52 -
CH2-Ccyclohexyl 1.54 -

Note: The values presented are typical for substituted benzenes and are for illustrative purposes.

Predictive Modeling of Spectroscopic Signatures for Structural Elucidation

Computational chemistry can be used to predict various spectroscopic properties, which can then be compared with experimental data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard (e.g., Tetramethylsilane), can aid in the assignment of experimental NMR spectra. The electronic environment of each nucleus, influenced by the substituents on the ring and the conformation of the cyclohexylmethyl group, will determine its chemical shift.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes, such as C-H stretching, C=C aromatic stretching, and C-Br and C-F stretching vibrations.

Solvation Effects and Reaction Environment Modeling

The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. Computational models can account for these solvation effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the geometry, electronic structure, and reactivity of the solute molecule.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which might be important in certain reaction environments. Modeling the reaction environment is crucial for accurately predicting reaction pathways and activation energies in solution.

Advanced Spectroscopic and Analytical Techniques for Structural Verification in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

¹H, ¹³C, ¹⁹F NMR Data Analysis and Correlation Spectroscopy (COSY, HSQC, HMBC)

A comprehensive NMR analysis of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene would involve the individual and correlated study of its proton, carbon, and fluorine nuclei.

¹H NMR spectroscopy would provide initial insights into the proton environments. The aromatic region would be expected to show complex splitting patterns due to the coupling between the three aromatic protons and the additional coupling to the fluorine atom. The cyclohexylmethyl group would exhibit a series of signals in the aliphatic region, corresponding to the benzylic protons and the protons of the cyclohexane (B81311) ring.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. The aromatic region would display six distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the alkyl substituent. The carbon attached to the fluorine would show a characteristic large one-bond coupling constant (¹JCF). The aliphatic region would contain signals for the benzylic carbon and the carbons of the cyclohexane ring.

¹⁹F NMR spectroscopy is a crucial tool for fluorinated compounds. A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, and its chemical shift would be indicative of its electronic environment. Coupling between the fluorine and adjacent protons would be observable in the ¹H spectrum, providing valuable connectivity information.

To definitively assign these signals, two-dimensional NMR techniques are indispensable:

Correlation Spectroscopy (COSY): This experiment would establish proton-proton coupling networks, allowing for the correlation of signals from adjacent protons within the aromatic ring and the cyclohexyl group.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms, enabling the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the aromatic ring and the cyclohexylmethyl substituent.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key HMBC Correlations
Aromatic CH7.2 - 7.5115 - 135C=C, C-Br, C-F
Benzylic CH₂~2.5~35Aromatic C's, Cyclohexyl C's
Cyclohexyl CH1.6 - 1.8~38Benzylic C, Other Cyclohexyl C's
Cyclohexyl CH₂0.9 - 1.725 - 33Other Cyclohexyl C's

Note: This table is illustrative and does not represent experimentally verified data.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of This compound (C₁₃H₁₆BrF). This technique provides a highly precise mass measurement, which can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information. For This compound , expected fragmentation pathways could include the loss of the bromine atom, cleavage of the bond between the benzyl carbon and the cyclohexane ring, and fragmentation of the cyclohexane ring itself.

Ion Proposed Structure
[M]+C₁₃H₁₆BrF+
[M-Br]+C₁₃H₁₆F+
[M-C₆H₁₁]+C₇H₅BrF+

Note: This table represents plausible fragment ions and is for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Research

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For This compound , the IR and Raman spectra would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexylmethyl group would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F bond stretch would be expected in the 1100-1300 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration would appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

CH₂ bending: Vibrations associated with the methylene (B1212753) group would also be present in the fingerprint region.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining suitable single crystals of This compound itself might be challenging if it is a liquid or oil at room temperature, the technique could be applied to solid derivatives of the compound. By synthesizing a crystalline derivative, it would be possible to obtain precise bond lengths, bond angles, and conformational information about the molecule. This data would provide an unambiguous confirmation of its structure and connectivity, complementing the information obtained from spectroscopic methods.

Applications in Advanced Organic Synthesis and Material Science Research

Use as a Building Block for Complex Polyaromatic Systems

1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene is a suitable precursor for the synthesis of complex polyaromatic systems. The carbon-bromine bond can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the connection of the fluorinated cyclohexylmethylbenzene core to other aromatic or unsaturated systems.

The presence of the fluorine atom can influence the reactivity of the bromine atom and the electronic properties of the resulting polyaromatic system. For instance, in Suzuki-Miyaura coupling reactions, fluorinated aryl bromides have been shown to be effective coupling partners. The bulky cyclohexylmethyl group can impart significant steric influence, potentially directing the regioselectivity of reactions and affecting the final conformation and packing of the polyaromatic products. This steric hindrance can be exploited to create non-planar, three-dimensional aromatic structures, which are of interest for their unique photophysical and electronic properties.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Polyaromatic Systems

Coupling ReactionReactant 2Catalyst System (Typical)Potential Product Type
Suzuki-MiyauraArylboronic acid/esterPd(PPh₃)₄, K₂CO₃Biphenyl derivatives
StilleOrganostannanePd(PPh₃)₄Aryl-substituted aromatics
HeckAlkenePd(OAc)₂, PPh₃Stilbene derivatives
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NArylalkynes

Precursor for Advanced Functional Materials and Polymers (e.g., Optoelectronic Materials, Liquid Crystals)

The structural motifs present in this compound are relevant to the design of advanced functional materials. The combination of a rigid aromatic core with a flexible, bulky aliphatic group is a common feature in liquid crystal design. Fluorinated biphenyls and related structures are known to exhibit desirable mesomorphic properties, and the title compound could serve as a key intermediate in the synthesis of such materials. The introduction of the cyclohexylmethyl group could enhance solubility and influence the clearing point and mesophase stability of potential liquid crystalline materials.

Furthermore, the ability to form extended conjugated systems through cross-coupling reactions makes this compound a potential building block for optoelectronic materials. The incorporation of fluorine can enhance the electron-accepting properties and improve the stability of organic electronic materials. Polymers derived from monomers based on this scaffold could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Role in the Synthesis of Ligands for Catalysis Research

Phosphine (B1218219) ligands are crucial in homogeneous catalysis, and their properties can be finely tuned by modifying their substituents. This compound can be used to synthesize novel phosphine ligands. The bromine atom allows for the introduction of a phosphine group via reactions with phosphinating agents, such as diphenylphosphine (B32561) or by lithiation followed by reaction with a chlorophosphine.

The fluorine atom and the cyclohexylmethyl group would be integral parts of the resulting ligand structure. The fluorine atom's electron-withdrawing nature can influence the electronic properties of the phosphorus center, thereby affecting the catalytic activity and selectivity of the corresponding metal complexes. The bulky cyclohexylmethyl group can create a specific steric environment around the metal center, which is a key factor in controlling the outcome of catalytic reactions, particularly in asymmetric catalysis.

Construction of Novel Heterocyclic Frameworks

Aryl halides are common starting materials for the synthesis of a wide variety of heterocyclic compounds. This compound can be utilized in the construction of novel heterocyclic frameworks through several synthetic strategies. For example, palladium-catalyzed C-N and C-O bond-forming reactions, such as the Buchwald-Hartwig amination and etherification, can be employed to introduce nitrogen and oxygen heterocycles.

Intramolecular cyclization reactions are another powerful tool. If a suitable functional group is introduced at the ortho position to the bromine, intramolecular cyclization can lead to the formation of fused heterocyclic systems. For instance, reaction with a terminal alkyne via Sonogashira coupling, followed by an intramolecular cyclization, could yield substituted benzofurans or indoles. The substitution pattern of the starting material would directly translate to the resulting heterocyclic product, offering a route to novel and potentially biologically active molecules.

Scaffolds for Investigating Structure-Reactivity Relationships in Chemical Reactions (excluding biological)

The systematic variation of substituents on an aromatic ring is a classic approach to studying structure-reactivity relationships in chemical reactions. This compound, with its distinct substitution pattern, can serve as a valuable scaffold for such investigations.

Kinetic studies of its participation in various reactions, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-couplings, can provide insights into the electronic and steric effects of the substituents. The interplay between the electron-withdrawing fluorine atom, the sterically demanding cyclohexylmethyl group, and the reactive bromine atom can be systematically studied. For example, comparing its reaction rates with those of simpler analogs (e.g., 1-bromo-2-fluorobenzene (B92463) or 1-bromo-4-methylbenzene) would allow for the quantification of the steric and electronic contributions of the cyclohexylmethyl group. Such studies are fundamental to advancing the understanding of reaction mechanisms and for the rational design of new synthetic methodologies.

Synthesis and Characterization of Novel Derivatives and Analogues of 1 Bromo 4 Cyclohexylmethyl 2 Fluorobenzene

Systematic Modification of the Aryl Halogenation Pattern

The bromine atom at the C1 position of 1-bromo-4-(cyclohexylmethyl)-2-fluorobenzene is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the replacement of the bromine with a wide range of substituents, effectively altering the electronic and steric properties of the aromatic ring.

One of the most common modifications is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly efficient for forming new carbon-carbon bonds. For instance, reacting this compound with various arylboronic acids can yield a series of biaryl derivatives. The reactivity of the aryl bromide in these couplings is influenced by the nature of the palladium catalyst, the ligands employed, the base, and the solvent system.

Another important transformation is the Sonogashira coupling, which introduces an alkyne moiety by reacting the aryl bromide with a terminal alkyne. rsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.org The resulting aryl alkynes are valuable intermediates for further synthetic manipulations.

The Heck coupling reaction provides a means to introduce vinyl groups by reacting the aryl bromide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This method is effective for the synthesis of styrenic derivatives. Furthermore, Stille coupling, which utilizes organostannanes, offers an alternative route for carbon-carbon bond formation with a high tolerance for various functional groups. rsc.org

The relative reactivity of aryl halides in these cross-coupling reactions generally follows the order I > Br > Cl > F. mdpi.com Therefore, the bromine atom in the parent compound is significantly more reactive than the fluorine atom, allowing for selective transformations at the C1 position.

Below is a hypothetical data table illustrating the synthesis of various derivatives through modification of the aryl halogenation pattern.

EntryCoupling PartnerReaction TypeProductProposed Yield (%)
1Phenylboronic acidSuzuki-Miyaura4-(Cyclohexylmethyl)-2-fluoro-1,1'-biphenyl85
24-Methoxyphenylboronic acidSuzuki-Miyaura4-(Cyclohexylmethyl)-2-fluoro-4'-methoxy-1,1'-biphenyl82
3PhenylacetyleneSonogashira1-(Cyclohexylmethyl)-3-fluoro-4-(phenylethynyl)benzene78
4StyreneHeck4-(Cyclohexylmethyl)-2-fluoro-1-vinylbenzene70

Derivatization of the Cyclohexylmethyl Moiety

The cyclohexylmethyl group offers several avenues for derivatization, primarily through reactions involving the cyclohexyl ring or the benzylic methylene (B1212753) bridge.

Oxidation of the benzylic position can lead to the formation of a ketone, 4-(cyclohexanecarbonyl)-1-bromo-2-fluorobenzene. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents. The reactivity of the benzylic C-H bonds makes them susceptible to radical-mediated oxidation as well. nih.govresearchgate.net

The cyclohexyl ring itself can be functionalized. For instance, free-radical bromination using N-bromosuccinimide (NBS) under photochemical conditions can introduce a bromine atom onto the cyclohexyl ring, primarily at the tertiary carbon if one were present, or at secondary positions. This can lead to a mixture of regioisomers. Subsequent elimination reactions on the brominated cyclohexyl ring could introduce a double bond, yielding cyclohexenyl derivatives.

Furthermore, hydrogenation of the aromatic ring is a possibility, although this would fundamentally alter the core structure. Under forcing conditions with catalysts like rhodium or ruthenium, the benzene (B151609) ring could be reduced to a cyclohexane (B81311) ring, yielding a fully saturated bicyclohexylmethane derivative.

A hypothetical data table for the derivatization of the cyclohexylmethyl moiety is presented below.

EntryReagent(s)Reaction TypeProductProposed Yield (%)
1KMnO4, NaOH, H2OBenzylic Oxidation(4-Bromo-3-fluorophenyl)(cyclohexyl)methanone65
2NBS, AIBN, CCl4, hvRadical Bromination1-Bromo-4-((bromocyclohexyl)methyl)-2-fluorobenzene (mixture of isomers)55
31. NBS, AIBN; 2. t-BuOKBromination-Elimination1-Bromo-4-(cyclohex-1-en-1-ylmethyl)-2-fluorobenzene48

Introduction of Additional Functional Groups onto the Aromatic Ring

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (bromo, fluoro, and cyclohexylmethyl) will govern the position of the incoming electrophile. The fluorine atom is an ortho, para-director, as is the alkyl group. The bromine atom is also an ortho, para-director. In this case, the positions ortho and para to the fluorine are already substituted. The positions ortho to the bromine are C2 (substituted with fluorine) and C6. The position para to the bromine is C4 (substituted with the cyclohexylmethyl group). The positions ortho to the cyclohexylmethyl group are C3 and C5. Therefore, electrophilic substitution is most likely to occur at the C3 or C5 positions.

Nitration, using a mixture of nitric acid and sulfuric acid, can introduce a nitro group onto the aromatic ring. The resulting nitro derivative can be a precursor to an amino group via reduction, which opens up a vast array of further functionalization possibilities.

Formylation, the introduction of a formyl group (-CHO), can be achieved through various methods such as the Vilsmeier-Haack reaction or the Gattermann-Koch reaction. wikipedia.orggoogle.com The resulting aldehyde is a versatile functional group for further transformations.

Halogenation, such as bromination or chlorination, can introduce an additional halogen atom onto the ring. This would likely occur at one of the vacant positions, directed by the existing substituents.

A hypothetical data table for the introduction of additional functional groups is provided below.

EntryReagent(s)Reaction TypeProductProposed Yield (%)
1HNO3, H2SO4Nitration1-Bromo-4-(cyclohexylmethyl)-2-fluoro-5-nitrobenzene75
21. HNO3, H2SO4; 2. Fe, HClNitration followed by Reduction5-Bromo-2-(cyclohexylmethyl)-4-fluoroaniline68 (over two steps)
3POCl3, DMFVilsmeier-Haack Formylation5-Bromo-2-(cyclohexylmethyl)-4-fluorobenzaldehyde60
4Br2, FeBr3Bromination1,3-Dibromo-4-(cyclohexylmethyl)-2-fluorobenzene72

Structure-Reactivity Relationships in Derivatives (excluding biological activity)

The systematic modifications described above are expected to have a predictable impact on the reactivity of the resulting derivatives.

Aryl Halogenation Pattern Modification:

Electronic Effects: Replacing the bromine atom with electron-donating groups (e.g., methoxyaryl from Suzuki coupling) will increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and potentially less reactive towards nucleophilic aromatic substitution. Conversely, introducing electron-withdrawing groups (e.g., a nitro-substituted aryl group) will decrease the ring's electron density, deactivating it towards electrophilic substitution but activating it for nucleophilic substitution.

Steric Effects: The introduction of bulky substituents at the C1 position will sterically hinder reactions at the adjacent C2 and C6 positions.

Derivatization of the Cyclohexylmethyl Moiety:

Oxidation to a Ketone: The introduction of a carbonyl group at the benzylic position creates an electron-withdrawing group directly attached to the aromatic ring. This will deactivate the ring towards electrophilic substitution and may influence the regioselectivity of such reactions.

Modification of the Cyclohexyl Ring: The introduction of substituents on the cyclohexyl ring is likely to have a minor electronic effect on the aromatic ring due to the insulating effect of the methylene bridge. However, bulky substituents on the cyclohexyl ring could have long-range steric effects.

Introduction of Additional Functional Groups:

Nitro Group: A nitro group is strongly deactivating and meta-directing for electrophilic aromatic substitution. Its presence will significantly reduce the reactivity of the aromatic ring towards further electrophilic attack.

Amino Group: An amino group is strongly activating and ortho, para-directing. It will greatly enhance the reactivity of the aromatic ring in electrophilic substitutions.

Formyl Group: A formyl group is deactivating and meta-directing.

A summary table of expected reactivity trends is presented below.

Derivative TypeExpected Effect on Electrophilic Aromatic SubstitutionExpected Effect on Nucleophilic Aromatic Substitution (at C-F)
C1-Aryl (electron-donating)Increased reactivityDecreased reactivity
C1-Aryl (electron-withdrawing)Decreased reactivityIncreased reactivity
Benzylic KetoneDecreased reactivityIncreased reactivity
C5-NitroSignificantly decreased reactivitySignificantly increased reactivity
C5-AminoSignificantly increased reactivityDecreased reactivity

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Routes for Halogenated Aromatics

The synthesis of halogenated aromatic compounds, foundational to many areas of the chemical industry, is undergoing a significant transformation towards more environmentally benign practices. Future research concerning 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene will likely prioritize the development of sustainable and green synthesis routes.

Key Research Thrusts:

Benign Solvents and Reagents: A primary focus will be the replacement of hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. rsc.org Research into solid-state synthesis or solvent-free reaction conditions could further minimize environmental impact. The use of safer halogenating agents will also be crucial.

Renewable Feedstocks: Exploration into synthesizing the cyclohexylmethylbenzene scaffold from biomass-derived starting materials presents a long-term goal for enhancing the sustainability of its production.

Catalytic Approaches: The development of highly efficient and recyclable catalysts can significantly improve the atom economy and reduce waste. This includes the use of solid acid catalysts or supported metal catalysts that can be easily separated from the reaction mixture and reused. tandfonline.com

Data on Green Synthesis Strategies for Aryl Halides:

StrategyKey AdvantagesPotential Application to this compound
Use of Greener Solvents (e.g., water, glycerol)Reduced toxicity, lower environmental impact, potential for unique reactivity. tandfonline.comDeveloping aqueous or glycerol-based bromination and fluorination methods for the parent aromatic scaffold.
Heterogeneous Catalysis (e.g., zeolites)Ease of catalyst separation and recycling, improved selectivity.Designing shape-selective catalysts for regioselective halogenation, minimizing isomer formation.
Biosourced CatalystsUse of renewable resources, biodegradable. tandfonline.comInvestigating palladium catalysts derived from biological sources for cross-coupling reactions. tandfonline.com

Application in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of chemical compounds, particularly for reactions that are highly exothermic or involve hazardous reagents. softecks.innih.gov The synthesis of halogenated aromatics often falls into this category. softecks.insemanticscholar.orgrsc.orgresearchgate.netrsc.orgscispace.com

Potential Applications:

Enhanced Safety: Halogenation reactions can be highly exothermic. softecks.inresearchgate.net Microreactors provide superior heat transfer, mitigating the risk of thermal runaways. softecks.in This is particularly relevant for the introduction of fluorine and bromine onto the aromatic ring.

Improved a and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and improved regioselectivity, reducing the formation of unwanted isomers. softecks.in

Scalability: Flow chemistry allows for a seamless transition from laboratory-scale synthesis to industrial production by running the process for longer durations or by using multiple reactors in parallel. researchgate.netnih.gov

Comparison of Batch vs. Flow Synthesis for Halogenation:

ParameterBatch SynthesisFlow Synthesis
Safety Potential for thermal runaway with exothermic reactions.Excellent heat transfer, minimizing safety risks. softecks.in
Control Difficult to precisely control temperature and mixing.Precise control over reaction parameters. softecks.in
Scalability Scaling up can be challenging and may require process redesign.Readily scalable by extending operation time or parallelization. researchgate.netnih.gov
Reagent Handling Handling of large quantities of hazardous reagents.In-situ generation and immediate use of hazardous reagents is possible. nih.gov

Chemoenzymatic Synthesis Approaches

The use of enzymes in organic synthesis is a rapidly growing field, offering unparalleled selectivity under mild reaction conditions. mdpi.com Chemoenzymatic routes could provide novel and efficient ways to synthesize and functionalize this compound.

Emerging Research Avenues:

Enzymatic Halogenation: Halogenase enzymes can catalyze the regioselective halogenation of aromatic compounds, often at positions that are difficult to access through traditional chemical methods. rsc.orgmdpi.comnih.govacs.orgresearchgate.netacsgcipr.orgrsc.org Research could focus on identifying or engineering halogenases that can selectively brominate or fluorinate the cyclohexylmethylbenzene precursor.

Biocatalytic Derivatization: Other enzymes, such as lipases or oxidoreductases, could be employed to introduce or modify functional groups on the molecule, leading to a diverse range of derivatives with potentially interesting properties.

Exploration of New Catalytic Systems for Functionalization

The bromine and fluorine substituents on the aromatic ring of this compound, along with the C-H bonds on both the aromatic and aliphatic moieties, offer multiple sites for further functionalization. Advances in catalysis are continually providing new tools for these transformations. nih.gov

Future Research Directions:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for creating complex molecules from simple precursors. nih.govacs.orgdntb.gov.uaresearchgate.netresearchgate.net Research could target the selective activation of specific C-H bonds on either the aromatic ring or the cyclohexyl group to introduce new functional groups.

Cross-Coupling Reactions: The bromine atom is a versatile handle for a wide range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). rsc.org Future work could involve exploring novel catalysts that are more active, stable, and tolerant of a wider range of functional groups.

Photoredox Catalysis: This rapidly developing area of catalysis uses light to drive chemical reactions under mild conditions. researchgate.net Photoredox catalysis could enable new types of transformations for the functionalization of this compound that are not accessible with traditional thermal methods. researchgate.net

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the in silico design and evaluation of molecules before their synthesis. longdom.orgchemrxiv.orgjocpr.comlongdom.orgrsc.org

Prospective Applications:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of derivatives of this compound. nih.govsciepub.comnih.govmdpi.comoup.com This can help to prioritize which derivatives to synthesize and test.

Machine Learning for Reactivity Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome and optimal conditions for the functionalization of this compound. nih.govdigitellinc.comnih.govfnasjournals.comresearchgate.net This can accelerate the discovery of new reactions and synthetic routes.

De Novo Design: Computational methods can be used to design novel derivatives with desired properties, such as specific binding affinities for a biological target or tailored electronic properties for materials applications.

Q & A

Basic: What are the common synthetic routes for preparing 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene?

Methodological Answer:
The synthesis typically involves sequential halogenation and alkylation steps. A plausible route includes:

Halogenation : Bromination/fluorination of a benzene derivative, e.g., using Br₂/FeBr₃ or F₂ gas under controlled conditions.

Alkylation : Introducing the cyclohexylmethyl group via Friedel-Crafts alkylation or coupling reactions. For example, cyclohexylmethyl bromide could react with a bromo-fluorobenzene precursor using a palladium catalyst (e.g., Suzuki-Miyaura coupling) .

Purification : Column chromatography or recrystallization ensures purity. Yield optimization often requires temperature control (e.g., 0–5°C for bromination) and inert atmospheres.

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